molecular formula C9H7F B130341 4-Ethynyl-2-fluoro-1-methylbenzene CAS No. 145069-53-0

4-Ethynyl-2-fluoro-1-methylbenzene

Cat. No.: B130341
CAS No.: 145069-53-0
M. Wt: 134.15 g/mol
InChI Key: JZWXECJEVNUTPL-UHFFFAOYSA-N
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Description

4-Ethynyl-2-fluoro-1-methylbenzene is an organic compound with the molecular formula C9H7F. It is a derivative of benzene, characterized by the presence of an ethynyl group (C≡CH), a fluorine atom, and a methyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-2-fluoro-1-methylbenzene typically involves the introduction of the ethynyl group to a fluorinated methylbenzene precursor. One common method is the Sonogashira coupling reaction, which involves the reaction of 4-iodo-2-fluoro-1-methylbenzene with acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-2-fluoro-1-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nitration: 4-Ethynyl-2-fluoro-1-methyl-3-nitrobenzene

    Sulfonation: 4-Ethynyl-2-fluoro-1-methylbenzenesulfonic acid

    CuAAC Reaction: 1,4-disubstituted 1,2,3-triazoles

Comparison with Similar Compounds

4-Ethynyl-2-fluoro-1-methylbenzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-ethynyl-2-fluoro-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F/c1-3-8-5-4-7(2)9(10)6-8/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWXECJEVNUTPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622513
Record name 4-Ethynyl-2-fluoro-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145069-53-0
Record name 4-Ethynyl-2-fluoro-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of 2-fluoro-4-(3-methyl-3-hydroxy-1-butynyl)toluene (0.035 mol), sodium hydroxide (0.07 mol), and benzene 40 ml was refluxed for 3 hours. After cooling, water 40 ml was added and the mixture was thoroughly stirred. Insoluble materials were filtered away with Celite (trade name of Johns-Manville Company), and the residue was dried over anhydrous magnesium sulfate. The drying agent was separated away, the solvent was carefully distilled away from the solution under reduced pressure, the residue was purified by silica gel chromatography (elution liquid: hexane) and then distilled away the solvent under reduced pressure (boiling point: 100° C., 20 mmHg) to obtain cororless oily 2-fluoro-4-ethynyltoluene (0.014 mol).
Quantity
0.035 mol
Type
reactant
Reaction Step One
Quantity
0.07 mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

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